6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The addition of fluorine atoms to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H9F2N/c12-8-4-7-6-2-1-3-10(6)14-11(7)5-9(8)13/h4-5,14H,1-3H2 |
InChI Key |
UTYDLBBYIZPETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=CC(=C(C=C23)F)F |
Origin of Product |
United States |
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